molecular formula C15H21Br2N5Na3O12P3 B15350799 trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate

trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate

Cat. No.: B15350799
M. Wt: 785.05 g/mol
InChI Key: KJYSFRKUFDOOSQ-TZRPAKANSA-K
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Description

This compound is a sodium salt featuring a complex nucleoside analog structure. Key components include:

  • A diethylamino-substituted purine base at position 6 of the purine ring.
  • A tetrahydrofuran (oxolan-2-yl) sugar moiety with stereospecific hydroxyl groups (2R,3S,4R,5R configuration).
  • A dibromo(phosphonato)methyl group linked via a phosphoryloxy bridge.
  • Three sodium counterions, enhancing solubility in aqueous environments .

Properties

Molecular Formula

C15H21Br2N5Na3O12P3

Molecular Weight

785.05 g/mol

IUPAC Name

trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate

InChI

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1

InChI Key

KJYSFRKUFDOOSQ-TZRPAKANSA-K

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

The target compound’s diethylamino purine and dibromophosphonate groups distinguish it from other nucleoside analogs. These features may confer:

  • Enhanced binding to hydrophobic enzyme pockets.
  • Resistance to enzymatic dephosphorylation.
  • Tunable reactivity for prodrug activation.

Further studies should explore its enzymatic inhibition profiles and compare them to analogs like ’s fluorinated compound or ’s diphosphate derivative.

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